N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-(trifluoromethyl)benzamide
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Overview
Description
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-(trifluoromethyl)benzamide, also known as TFB-TMX, is a novel chemical compound that has gained significant attention in the field of scientific research. This compound has shown promising results in various studies and has been used in the development of new drugs and therapies.
Scientific Research Applications
Anticancer Activity
Research has identified a series of substituted benzamides, including structures related to oxadiazoles, showing moderate to excellent anticancer activity against various cancer cell lines. For example, a study demonstrated that certain derivatives exhibited higher anticancer activities than reference drugs, highlighting the potential of these compounds in cancer treatment (Ravinaik et al., 2021).
Antiplasmodial Activities
Derivatives of oxadiazoles have shown significant activity against Plasmodium falciparum strains, suggesting their utility in malaria treatment. Structure-activity relationships revealed that the nature of the acyl moiety plays a crucial role in activity, with benzamides displaying promising results (Hermann et al., 2021).
Antimicrobial and Antipathogenic Properties
Thiazole-based oxadiazoles have been evaluated for their antimicrobial activity, demonstrating considerable potential against both bacterial and fungal pathogens. The synthesized compounds' structure played a significant role in their efficacy, pointing to their application in developing new antimicrobial agents (Desai et al., 2016).
Nematocidal Activity
Novel oxadiazole derivatives containing thiadiazole amide groups have been synthesized and evaluated for their nematocidal activities. Certain compounds exhibited significant mortality rates against nematodes, suggesting their potential as lead compounds for nematicide development (Liu et al., 2022).
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole core have been reported to target nf-κb in hepatocellular carcinoma cells .
Mode of Action
Similar 1,3,4-oxadiazole compounds have been found to decrease the phosphorylation of iκb and p65, key proteins in the nf-κb signaling pathway .
Biochemical Pathways
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4-(trifluoromethyl)benzamide likely affects the NF-κB signaling pathway based on the activity of similar compounds . This pathway plays a crucial role in inflammation, immunity, cell proliferation, and survival. By inhibiting this pathway, the compound could potentially exert anti-cancer effects .
Pharmacokinetics
1,2,4-oxadiazole derivatives are known to exhibit good hydrolytic and metabolic stability , which could potentially enhance the bioavailability of the compound.
Result of Action
Similar compounds have been found to induce antiproliferative effects, increase the percentage of sub-g1 cell population, induce apoptosis, and decrease the dna binding ability and transcriptional activity of nf-κb .
properties
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O2S/c1-8-19-13(23-21-8)11-6-7-24-14(11)20-12(22)9-2-4-10(5-3-9)15(16,17)18/h2-7H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGYGQOMBMBZJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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